Benzyl S-phenyl thiocarbonate
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Overview
Description
Benzyl S-phenyl thiocarbonate is an organic compound with the molecular formula C14H12O2S and a molecular weight of 244.315 g/mol It is characterized by the presence of a thiocarbonyl group (C=S) bonded to a benzyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl S-phenyl thiocarbonate can be synthesized through the acylation of thiols (thiolation). One common method involves the reaction of thiophenol with benzyl chloroformate under mild conditions . The reaction typically proceeds in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of phase-transfer catalysts to facilitate the reaction between thiophenol and benzyl chloroformate. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzyl S-phenyl thiocarbonate undergoes various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiocarbonyl group can yield thiols or thioethers.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl S-phenyl thiocarbonate has several applications in scientific research:
Biology: The compound’s reactivity with nucleophiles and electrophiles makes it useful in studying enzyme mechanisms and protein modifications.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of Benzyl S-phenyl thiocarbonate involves its reactivity with nucleophiles and electrophiles. The thiocarbonyl group (C=S) is highly reactive and can undergo nucleophilic attack, leading to the formation of thioesters or other sulfur-containing compounds. This reactivity is exploited in various chemical and biological applications .
Comparison with Similar Compounds
- S-(Benzothiazol-2-yl) ethyl thiocarbonate
- O-Benzyl S-methyl dithiocarbonate
- 1-Chloroethyl S-phenyl thiocarbonate
- S-Benzyl N-(2-chloro-6-methylphenyl)thiocarbamate
Comparison: Benzyl S-phenyl thiocarbonate is unique due to its specific combination of a benzyl group and a phenyl group bonded to a thiocarbonyl group. This structure imparts distinct reactivity and stability compared to other thiocarbonyl compounds. For instance, S-(Benzothiazol-2-yl) ethyl thiocarbonate has a benzothiazole ring, which alters its reactivity and applications .
Properties
CAS No. |
3786-20-7 |
---|---|
Molecular Formula |
C14H12O2S |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
benzyl phenylsulfanylformate |
InChI |
InChI=1S/C14H12O2S/c15-14(17-13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2 |
InChI Key |
UCMLLXFEXWHYJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)SC2=CC=CC=C2 |
Origin of Product |
United States |
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